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molecular formula C20H16O4 B1214455 Phenolphthalin CAS No. 81-90-3

Phenolphthalin

Cat. No. B1214455
M. Wt: 320.3 g/mol
InChI Key: FFFPYJTVNSSLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05110934

Procedure details

To a 3 L 3-necked flask containing 60 g of phenolphthalein (A), 450 ml of water and 525 ml of ethanol was added 450 mL of 50% sodium hydroxide solution in ethanol and 300 g of zinc powder. The contents were heated to reflux and maintained at that temperature for 12 hrs. The solution was cooled to room temperature, filtered and acidified until phenolphthalin precipitated as a white powder. This was collected by filtration and dried at 80° C. for 24 hrs at reduced pressure. Yield=95%. m.p.=234°-236° C.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:10]([C:18]3[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=3)([C:11]3[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=3)[O:9][C:7](=[O:8])[C:5]=2[CH:6]=1.O.[OH-].[Na+]>C(O)C.[Zn]>[CH:2]1[CH:3]=[C:4]([CH:10]([C:18]2[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=2)[C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)[C:5]([C:7]([OH:9])=[O:8])=[CH:6][CH:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
Name
Quantity
450 mL
Type
reactant
Smiles
O
Name
Quantity
525 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
450 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
300 g
Type
solvent
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 12 hrs
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
precipitated as a white powder
FILTRATION
Type
FILTRATION
Details
This was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 80° C. for 24 hrs at reduced pressure
Duration
24 h

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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